Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-, has been demonstrated through various methods. For example, a study detailed the synthesis of a related compound through a three-component reaction involving dimedone, aromatic aldehydes, and acetonitrile, yielding N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides in good yields (Anary‐Abbasinejad et al., 2009). Another synthesis approach involves the reaction of specific acetamides with hydroxylamine, producing compounds with significant structural similarities (Helliwell et al., 2011).

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been characterized using various spectroscopic and crystallographic techniques. X-ray diffraction analysis has provided detailed insights into the crystal structure, highlighting features such as intramolecular hydrogen bonding and the spatial orientation of molecular groups (霍静倩 et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives have been explored, revealing their reactivity under different conditions. For instance, β-lactam-4-ylidenes have demonstrated the ability to undergo cyclopropanation reactions with alkenes, showcasing the compound's versatility in chemical synthesis (Zoghbi et al., 1994).

Physical Properties Analysis

Studies on the physical properties of acetamide derivatives have included investigations into their crystal structures and hydrogen bonding patterns, contributing to a deeper understanding of their stability and solubility (Kang et al., 2011).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as acidity constants, have been analyzed through spectroscopic studies, providing insights into their behavior in different chemical environments (Duran & Canbaz, 2013). This information is crucial for understanding the compound's potential reactivity and compatibility with various substrates and reagents.

科学研究应用

Biological Effects and Toxicology

Research on acetamide and its derivatives, including formamide and dimethyl derivatives, continues to be of commercial and scientific interest due to their varied biological effects in humans. These compounds are studied for their toxicological impact, with updated reviews adding considerably to our understanding of the biological consequences of exposure. The biological responses to these chemicals vary both qualitatively and quantitatively, reflecting their biology and usage. Environmental toxicology has also expanded, shedding light on the ecological impact of these materials (Kennedy, 2001).

Environmental Contamination and Remediation

Artificial sweeteners and pharmaceuticals, including acetamide derivatives, are emerging contaminants in the environment. Their persistence and effects on aquatic ecosystems have led to studies on their detection, removal, and ecological impact. Advanced analytical methods have been developed to trace these compounds in environmental samples, and their widespread presence underscores the need for efficient removal strategies to mitigate their effects on ecosystems (Lange, Scheurer, & Brauch, 2012).

Pharmacological Activities

Piracetam, a derivative of acetamide, showcases the pharmacological potential of acetamide derivatives. As a nootropic drug, piracetam and its derivatives have been explored for various biological activities, highlighting the synthetic versatility and therapeutic potential of these compounds in managing diseases like alcoholism, Raynaud’s phenomenon, and brain injuries (Dhama et al., 2021).

Advanced Oxidation Processes for Drug Degradation

The degradation of pharmaceuticals like acetaminophen, related to acetamide by advanced oxidation processes (AOPs), provides insights into environmental remediation techniques. These processes not only remove contaminants but also reduce the formation of toxic by-products, contributing to safer water sources. The research emphasizes the importance of understanding degradation pathways and the impact of pharmaceuticals on the environment (Qutob et al., 2022).

安全和危害

属性

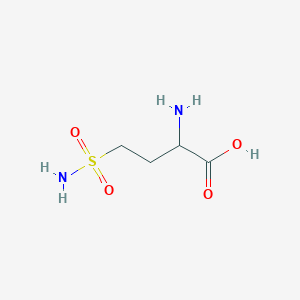

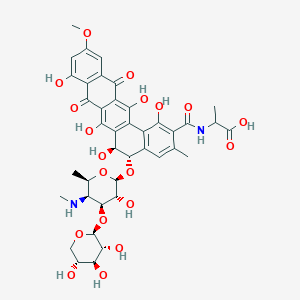

IUPAC Name |

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPORYDINWWWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)C)C=C(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996342 |

Source

|

| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- | |

CAS RN |

74827-85-3 |

Source

|

| Record name | N-Acetyl-3,5-dimethyl-4-benzoquinone imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074827853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。